tert-Butyl (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate
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Overview
Description
tert-Butyl (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate is a complex organic compound that features a tert-butyl group attached to a pyridine ring, which is further connected to a dihydropyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate typically involves multi-step organic reactionsThe tert-butyl carbamate group is then added using tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to fully saturated pyridine rings .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used to study enzyme interactions and binding affinities. Its structural features make it a suitable candidate for probing the active sites of various enzymes .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Similar in structure but with different functional groups, leading to distinct reactivity and applications.
tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate: Another related compound with a trifluoromethyl group, offering unique properties for medicinal chemistry.
Uniqueness
tert-Butyl (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate stands out due to its combination of a pyridine ring and a dihydropyrrole moiety, which provides a versatile platform for chemical modifications and applications in various fields .
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
tert-butyl N-[3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)17-12-10(6-4-9-16-12)11-7-5-8-15-11/h4,6,9H,5,7-8H2,1-3H3,(H,16,17,18) |
InChI Key |
LBAUYPBGHQDVMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)C2=NCCC2 |
Origin of Product |
United States |
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